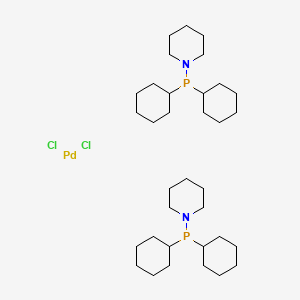

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II)

Description

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) is a palladium(II) complex featuring two chloride ligands and two dicyclohexyl-1-piperidinylphosphine ligands. This compound has been utilized as a catalyst in organic synthesis, particularly in studies involving enantiomer separation and biological screening . Its synthesis involves coordination of the bulky dicyclohexyl-1-piperidinylphosphine ligands, which confer significant steric hindrance and electronic modulation to the palladium center.

Properties

IUPAC Name |

dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H32NP.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-17H,1-15H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAATSPGVXMFKV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64Cl2N2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673100 | |

| Record name | Dichloropalladium--1-(dicyclohexylphosphanyl)piperidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227935-55-8 | |

| Record name | Dichloropalladium--1-(dicyclohexylphosphanyl)piperidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ligand Preparation Protocol

The phosphine ligand is synthesized via nucleophilic substitution between chlorodicyclohexylphosphine and piperidine:

Conditions :

Ligand Characterization

-

: Single resonance peak at δ 15–20 ppm, confirming purity.

-

Elemental Analysis : Matches theoretical values for C, H, N, and P.

Coordination with Palladium(II) Chloride

Standard Complexation Method

Palladium(II) chloride reacts with the ligand in a 1:2 molar ratio:

-

Dissolve PdCl (1.0 equiv) in dichloromethane (DCM) under nitrogen.

-

Add dicyclohexyl-1-piperidinylphosphine (2.2 equiv) dropwise.

-

Stir at room temperature for 24 hours.

-

Filter the precipitate and wash with cold DCM.

-

Dry under vacuum to yield a yellow-orange solid.

Yield : 70–85%.

Critical Parameters

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Pd:ligand ratio | 1:2 | Excess ligand reduces purity. |

| Solvent | DCM or THF | Low solubility in polar solvents. |

| Temperature | 20–25°C | Higher temps degrade ligands. |

| Atmosphere | Inert (N/Ar) | Oxidation to phosphine oxides. |

Alternative Preparation Routes

Microwave-Assisted Synthesis

A rapid method using microwave irradiation reduces reaction time to 1–2 hours with comparable yields (75–80%).

One-Pot Ligand-Complex Synthesis

Combining ligand synthesis and complexation in a single pot minimizes handling:

-

React chlorodicyclohexylphosphine with piperidine in THF.

-

Add PdCl directly to the mixture.

-

Isolate the complex after 18 hours.

Advantage : Reduces purification steps.

Characterization and Quality Control

Spectroscopic Analysis

Elemental Analysis

Calculated for CHClNPPd :

Applications in Catalysis

The complex exhibits superior activity in carbonylative Suzuki couplings for xanthone synthesis, achieving yields up to 63% under machine learning-optimized conditions . Its electron-donating ligands facilitate oxidative addition and transmetalation steps.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form palladium(IV) complexes.

Reduction: It can be reduced to palladium(0) complexes.

Substitution: The chlorine atoms can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield palladium(IV) complexes, while reduction reactions yield palladium(0) complexes.

Scientific Research Applications

Key Applications

1. Catalysis in Cross-Coupling Reactions

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) serves as a catalyst in various cross-coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides.

- Negishi Coupling : It allows the coupling of organozinc reagents with halides to form biaryl compounds.

- Buchwald-Hartwig Coupling : This method is used for the formation of carbon-nitrogen bonds, particularly in the synthesis of amines from aryl halides and amines.

- Stille Coupling : Enables the coupling of organotin compounds with halides.

- Sonogashira Coupling : Involves the reaction between terminal alkynes and aryl halides to produce substituted alkynes.

Case Studies

Case Study 1: Suzuki-Miyaura Coupling

In a study conducted by Bolliger et al., dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) was utilized to synthesize biaryl compounds efficiently. The reaction conditions were optimized to achieve high yields with minimal byproducts, demonstrating the catalyst's effectiveness in this reaction type .

Case Study 2: Negishi Coupling

Research highlighted its application in synthesizing complex organic molecules through Negishi coupling. The palladium complex was shown to facilitate the coupling of aryl halides with organozinc reagents under mild conditions, resulting in high selectivity and yield .

Mechanism of Action

The mechanism by which Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Structural Comparison with Analogous Palladium Complexes

Ligand Architecture and Steric Effects

The target compound’s dicyclohexyl-1-piperidinylphosphine ligands distinguish it from related palladium complexes. Key structural analogs include:

- trans-Dichloridobis[dicyclohexyl(2,4,6-trimethylphenyl)phosphane]palladium(II) : Features trans-configuration and trimethylphenyl substituents on the phosphine ligand, enhancing electron-donating properties and steric bulk compared to the piperidinyl group in the target compound .

- Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (CAS 1375325-64-6): Incorporates biphenyl and amino groups, offering a mixed-donor ligand system that may influence redox behavior and substrate binding .

Table 1: Structural and Ligand Comparisons

Isomerism and Electronic Properties

The trans isomer in exhibits greater thermal stability due to reduced ligand-ligand repulsion, whereas cis isomers (e.g., ) may exhibit higher reactivity in oxidative addition steps .

Comparative Analysis of Catalytic Performance

Reaction Efficiency and Substrate Scope

- The target compound’s bulky ligands likely limit its utility in sterically demanding reactions but enhance selectivity in asymmetric catalysis .

- The trimethylphenyl-substituted analog () demonstrates superior activity in aryl-aryl coupling reactions due to its electron-donating groups .

- The cis-methyldiphenylphosphine complex () may excel in reactions requiring labile chloride ligands, such as Heck couplings .

Biological Activity

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) (Pd(dcy)2Cl2) is a palladium complex that has garnered interest for its potential biological activity, particularly in the context of catalysis and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C34H64Cl2N2P2Pd

- Molecular Weight : 740.16 g/mol

- CAS Number : 1227935-55-8

- Structure : The compound features a palladium center coordinated to two dicyclohexyl-1-piperidinylphosphine ligands and two chloride ions.

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) acts primarily as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling. Its biological activity is linked to its ability to facilitate specific chemical transformations in biological systems, particularly in the context of prodrug activation and targeted drug delivery.

Key Mechanisms:

- Catalytic Activity : The palladium center can promote depropargylation and deallylation reactions, which are critical for the activation of certain prodrugs within cellular environments .

- Subcellular Targeting : By engineering phosphine ligands, these complexes can be designed for mitochondrial accumulation, enhancing their therapeutic efficacy by localizing their action within specific cellular compartments .

Antitumor Properties

Research has indicated that palladium complexes, including those featuring phosphine ligands like Pd(dcy)2Cl2, exhibit cytotoxic effects against various cancer cell lines. The compound's ability to mediate reactions that lead to the formation of reactive intermediates may contribute to its antitumor activity.

- Case Study : A study demonstrated that palladium complexes with tailored phosphine ligands showed significant antiproliferative effects against ovarian cancer cell lines, suggesting potential applications in cancer therapy .

Cellular Uptake and Reactivity

The design of palladium complexes with specific ligands allows for improved stability and reactivity in biological media. Studies have shown that these complexes can remain active within living cells, facilitating important chemical transformations without significant deactivation .

Table 1: Summary of Biological Studies Involving Pd(dcy)2Cl2

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Vero cells | 10 | Depropargylation | |

| Ovarian cancer | 5 | Antiproliferative | |

| Various tumor lines | 8 | Cross-coupling reactions |

Safety and Handling

While the compound shows promise in biological applications, it is essential to consider its safety profile. The material safety data sheet (MSDS) indicates moderate hazards associated with its handling due to the presence of palladium and chlorinated compounds. Proper laboratory safety protocols should be followed when working with this compound.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II)?

Answer: Synthesis typically involves reacting palladium(II) chloride with dicyclohexyl-1-piperidinylphosphine ligands in anhydrous solvents like dichloromethane under inert atmospheres. Characterization employs:

Q. What safety protocols are critical when handling this palladium complex?

Answer:

- Use fume hoods and personal protective equipment (PPE) (nitrile gloves, lab coats) due to potential respiratory and skin irritation .

- Avoid exposure to moisture or heat to prevent decomposition; store at 0–6°C in amber vials .

- Emergency measures: Flush eyes/skin with water for 15 minutes; seek medical attention for persistent symptoms .

Q. How is this compound applied in catalytic cross-coupling reactions?

Answer: It serves as a precursor catalyst in:

- Suzuki-Miyaura couplings : Optimize with aryl halides (e.g., bromobenzene) and boronic acids in THF/water mixtures at 60–80°C .

- Buchwald-Hartwig aminations : Use aryl chlorides with amines, requiring base additives like Cs₂CO₃ .

Advanced Research Questions

Q. How do ligand steric and electronic properties influence catalytic activity?

Answer:

- Steric effects : Bulky dicyclohexyl groups reduce catalytic turnover but enhance selectivity for hindered substrates. Compare turnover numbers (TON) with smaller ligands (e.g., triphenylphosphine) .

- Electronic effects : Electron-donating piperidinyl groups increase palladium’s electron density, accelerating oxidative addition but slowing reductive elimination. Monitor via cyclic voltammetry (E₁/₂ shifts) .

Q. What mechanistic insights can be gained using DFT calculations?

Answer:

- Model transition states for oxidative addition (e.g., Pd⁰ → Pd²⁺) and ligand dissociation energies using Gaussian09 with B3LYP functionals .

- Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) to validate intermediates .

Q. How to resolve contradictions in reported catalytic efficiencies across studies?

Answer:

Q. What strategies optimize catalytic conditions for air-sensitive substrates?

Answer:

Q. How to validate the reproducibility of catalytic performance in new matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.